molecular formula C14H22N2O3 B1208653 (S)-Practolol CAS No. 37936-65-5

(S)-Practolol

Cat. No. B1208653
CAS RN: 37936-65-5
M. Wt: 266.34 g/mol
InChI Key: DURULFYMVIFBIR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A beta-1 adrenergic antagonist that has been used in the emergency treatment of CARDIAC ARRYTHMIAS.

Scientific Research Applications

Application in Acute Myocardial Infarction

Practolol has been studied for its effects in patients with acute myocardial infarction. A trial involving 298 patients indicated no overall mortality reduction, but a significant mortality reduction was noted in a subgroup with an initial heart rate over 100 per minute (Barber et al., 2009). Similarly, practolol has shown effectiveness in reducing post-infarction arrhythmias and in decreasing the area of necrosis in early infarction cases (Waagstein & Hjalmarson, 2009).

Beta-Adrenergic Stimulation in Heart Failure

Practolol's role in the management of heart failure has been explored, particularly focusing on its beta-adrenergic blocking action. This research is part of the broader investigation into the pharmacological treatment of chronic heart failure, where beta-blockers like practolol have become a mainstay (El-Armouche & Eschenhagen, 2009).

properties

CAS RN

37936-65-5

Product Name

(S)-Practolol

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1

InChI Key

DURULFYMVIFBIR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O

synonyms

Dalzic
Eralzdin Practolol
ICI 50172
ICI-50172
ICI50172
Practolol
Practolol, Eralzdin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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